molecular formula C13H21N3OS B3008026 2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide CAS No. 1797720-21-8

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide

Cat. No.: B3008026
CAS No.: 1797720-21-8
M. Wt: 267.39
InChI Key: VQANOLYYURJOMI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule characterized by a propanamide backbone with 2,2-dimethyl substituents and a piperidin-4-yl moiety substituted at the 1-position with a 1,3-thiazol-2-yl heterocycle. The molecular formula is inferred as C₁₂H₁₉N₃OS (molecular weight: 277.36 g/mol). Its structural uniqueness lies in the combination of a compact dimethylpropanamide group and the sulfur-containing thiazol ring, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANOLYYURJOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Structural Differences and Implications

Propanamide Substituents: The target compound’s 2,2-dimethyl group reduces steric hindrance compared to bulkier substituents like N-phenyl () or 3,3-diphenyl (). This may enhance solubility and bioavailability .

Piperidine Modifications :

  • The 1-(thiazol-2-yl) group in the target compound introduces a heterocyclic sulfur atom, which could enhance interactions with polar receptors or enzymes compared to phenylethyl () or phenylpropyl () substituents .
  • Opioid-related analogs (Evidences 4, 7) feature N-aryl and alkyl-piperidine groups, common in μ-opioid receptor agonists .

Molecular Weight and Lipophilicity :

  • The target compound’s lower molecular weight (277.36 g/mol) contrasts with analogs like (419.59 g/mol), suggesting better membrane permeability .
  • Diphenyl () and N-phenyl () groups increase lipophilicity, which may prolong half-life but reduce solubility .

Research Findings and Pharmacological Insights

  • Opioid Analogs : Compounds like those in Evidences 4 and 7 are structurally related to fentanyl, with modifications targeting opioid receptors. Their N-aryl and alkyl-piperidine groups are critical for receptor affinity .
  • Metabolic Stability : Fluorinated derivatives () exhibit enhanced stability due to resistance to oxidative metabolism, a feature absent in the target compound .

Biological Activity

2,2-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₄N₂S
  • Molecular Weight : 170.27 g/mol
  • CAS Number : 1247122-26-4

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. The thiazole moiety is known for its role in enhancing the bioactivity of compounds, often contributing to their pharmacological effects.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-based compounds demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound 1Jurkat (T-cell leukemia)1.61 ± 1.92
Compound 2A-431 (epidermoid carcinoma)1.98 ± 1.22

The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance cytotoxicity, indicating a promising avenue for drug development .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant activity. One study found that certain thiazole-integrated piperidine analogues exhibited significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for seizure disorders .

Antimicrobial Activity

The compound's potential antimicrobial properties are noteworthy as well. Thiazole derivatives have been documented to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Study 1: Antitumor Efficacy

In a recent study involving the synthesis of several thiazole-containing compounds, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiazole structure significantly affected the anticancer activity, with some derivatives showing enhanced potency against multidrug-resistant cancer cells .

Study 2: Anticonvulsant Screening

Another study assessed the anticonvulsant properties of thiazole derivatives using a pentylenetetrazol (PTZ) seizure model in mice. The results demonstrated that specific structural modifications led to increased protection against seizures, highlighting the therapeutic potential of these compounds in managing epilepsy .

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